3-(2-oxo-2-(4-((5-oxo-4-(o-tolyl)-4,5-dihydro-1H-1,2,4-triazol-3-yl)methyl)piperidin-1-yl)ethyl)oxazolidin-2-one
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Overview
Description
Scientific Research Applications
Antibacterial Properties
Oxazolidinones, including compounds with structures similar to the one mentioned, have been extensively studied for their antibacterial properties. For instance, a novel series of piperidine substituted oxazolidinones demonstrated significant antibacterial activity against both Gram-positive and Gram-negative bacteria, highlighting their potential as powerful agents in combating resistant bacterial strains (Shin et al., 2013). Similarly, oxazolidinone analogs bearing substituted piperidine or azetidine C-rings showed reduced mitochondrial protein synthesis inhibition while retaining good antibacterial potency, indicating a balanced approach to enhancing therapeutic profiles without compromising efficacy (Renslo et al., 2007).
Chemical Synthesis and Stability
The synthesis of oxazolidinones and their derivatives is a key area of research, focusing on improving the efficiency and selectivity of these compounds. A study demonstrated the highly enantioselective synthesis of optically active N-tosyl-4-alkyl-1,3-oxazolidin-2-ones, which could be further applied to the synthesis of amino acids, amino alcohols, and piperidine derivatives, underscoring the versatility of oxazolidinones in chemical synthesis (Shen et al., 2006). Additionally, the stability of novel antibacterial triazolyl oxazolidinones was assessed, showing that these compounds remain stable in simulated gastric and intestinal fluids as well as in human plasma, which is critical for their potential application in oral dosage forms (Phillips et al., 2010).
Mechanism of Action
Future Directions
properties
IUPAC Name |
3-[2-[4-[[4-(2-methylphenyl)-5-oxo-1H-1,2,4-triazol-3-yl]methyl]piperidin-1-yl]-2-oxoethyl]-1,3-oxazolidin-2-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N5O4/c1-14-4-2-3-5-16(14)25-17(21-22-19(25)27)12-15-6-8-23(9-7-15)18(26)13-24-10-11-29-20(24)28/h2-5,15H,6-13H2,1H3,(H,22,27) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PILDKEBSTVLGAJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N2C(=NNC2=O)CC3CCN(CC3)C(=O)CN4CCOC4=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N5O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.